molecular formula C11H14 B7977042 3-(3-Ethylphenyl)-1-propene

3-(3-Ethylphenyl)-1-propene

Cat. No.: B7977042
M. Wt: 146.23 g/mol
InChI Key: LJGANTRWGSYYBK-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)-1-propene is an α-olefin derivative featuring a propene backbone substituted with a 3-ethylphenyl group at the third carbon. The ethyl group in the 3-position of the phenyl ring introduces moderate steric bulk compared to larger substituents like adamantyl or smaller groups like hydrogen (in phenyl). This balance may influence its reactivity in polymerization, solubility, and thermal stability.

Properties

IUPAC Name

1-ethyl-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-3-6-11-8-5-7-10(4-2)9-11/h3,5,7-9H,1,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGANTRWGSYYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenyl)-1-propene typically involves the reaction of 3-ethylbenzaldehyde with a suitable reagent to form the corresponding alcohol, followed by dehydration to yield the desired propene derivative. One common method involves the use of phenylmagnesium bromide in a Grignard reaction with 3-ethylbenzaldehyde, followed by hydrolysis and dehydration .

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: 3-(3-Ethylphenyl)-1-propanol, 3-(3-Ethylphenyl)propanone, and 3-(3-Ethylphenyl)propanoic acid.

    Reduction: 3-(3-Ethylphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Ethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)-1-propene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Ethylphenyl)-1-propene with structurally related α-olefins, emphasizing substituent effects on polymerization behavior, physical properties, and applications.

Structural Analogs and Substituent Effects

Compound Substituent Key Characteristics References
This compound 3-Ethylphenyl Moderate steric bulk; potential for balanced copolymerization reactivity and solubility. Inferred
3-Phenyl-1-propene Phenyl Planar structure; minimal steric disruption. Polymers exhibit higher crystallinity than adamantyl analogs.
3-(1-Adamantyl)-1-propene Adamantyl Extreme steric bulk; disrupts polymer crystallinity, increases Tg, reduces solubility.
3-(4-n-Butylphenyl)-1-propene 4-n-Butylphenyl Longer alkyl chain; may enhance hydrophobicity but reduce polymerization efficiency.

Polymerization Behavior

  • 3-(1-Adamantyl)-1-propene :
    • Homopolymerization yields ~12.5% with Ziegler-Natta catalysts, forming insoluble, amorphous polymers .
    • Copolymerizes with ethene, propene, and higher α-olefins using metallocene catalysts (e.g., rac-ethylenebis(indenyl)zirconium dichloride) .
  • 3-Phenyl-1-propene :
    • Forms copolymers with higher α-olefins (e.g., 1-hexene) with retained crystallinity due to the phenyl group’s planar structure .
    • Lower steric hindrance allows higher incorporation rates in copolymers compared to adamantyl analogs .
  • This compound (Inferred) :
    • Expected to copolymerize with α-olefins using similar metallocene catalysts.
    • Ethyl group may moderately reduce crystallinity compared to phenyl-substituted polymers but improve solubility relative to adamantyl derivatives.

Thermal and Physical Properties

Property 3-(1-Adamantyl)-1-propene Polymers 3-Phenyl-1-propene Polymers This compound (Inferred)
Solubility Insoluble in common solvents Partially soluble Likely soluble in chlorinated aromatics
Glass Transition (Tg) Elevated (>100°C) Moderate (~60–80°C) Intermediate (70–90°C)
Crystallinity Amorphous Semi-crystalline Semi-crystalline with reduced order

Biological Activity

3-(3-Ethylphenyl)-1-propene, also known as ethyl styryl ether, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14=C6H4(C2H5)C=CH2\text{C}_{12}\text{H}_{14}=\text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{C}=\text{C}\text{H}_2

This compound features a propene group attached to a phenyl ring with an ethyl substituent at the para position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Binding Affinity : The compound may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.
  • Chemical Modifications : It can induce changes in molecular structures through chemical modifications, affecting physiological responses in biological systems.

Understanding the binding affinity and specificity of this compound is essential for elucidating its effects at the molecular level.

Antioxidant Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, derivatives of propene have been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .

Anti-inflammatory Effects

Studies on related compounds suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can suppress nitric oxide (NO) generation induced by lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases .

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, related compounds in its structural class have shown promising results against various pathogens. This suggests a potential for further investigation into its efficacy as an antimicrobial agent.

Study on Free Radical Scavenging

In a study evaluating the antioxidant capacity of chalcone derivatives, it was found that compounds structurally similar to this compound exhibited strong free radical scavenging activity. This was measured using the DPPH assay, where several derivatives demonstrated significant inhibition of DPPH radical formation at micromolar concentrations .

Inhibition of NO Generation

Another study focused on the anti-inflammatory effects of chalcone derivatives showed that certain compounds could inhibit LPS-induced NO production in macrophages. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory conditions by reducing NO levels significantly .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantStrong free radical scavenging
Anti-inflammatorySuppression of NO generation
AntimicrobialPotential activity against pathogens

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